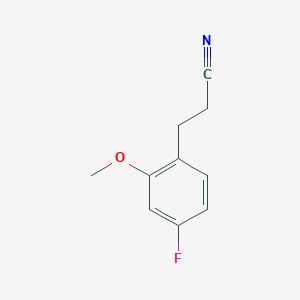
3-acetamido-1,1-dioxothiane-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-acetamido-1,1-dioxothiane-3-carboxylic acid is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound contains an acetamido group, a dioxothiane ring, and a carboxylic acid group, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-acetamido-1,1-dioxothiane-3-carboxylic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a thiane derivative with acetic anhydride and a suitable catalyst to introduce the acetamido group. The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and efficiency. The choice of reagents, catalysts, and solvents is crucial to minimize costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
3-acetamido-1,1-dioxothiane-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into different reduced forms, such as thiols or amines.
Substitution: The acetamido group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides, acids, or bases, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Wissenschaftliche Forschungsanwendungen
3-acetamido-1,1-dioxothiane-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a valuable tool for probing biological systems and understanding enzyme interactions.
Industry: It is used in the production of specialty chemicals, polymers, and other materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-acetamido-1,1-dioxothiane-3-carboxylic acid involves its interaction with molecular targets through its functional groups. The acetamido group can form hydrogen bonds, while the dioxothiane ring can participate in redox reactions. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-acetamido-5-acetylfuran: Another compound with an acetamido group, but with a furan ring instead of a dioxothiane ring.
3-acetamido-5-carboxyfuran: Similar structure but with a carboxyfuran ring.
Uniqueness
3-acetamido-1,1-dioxothiane-3-carboxylic acid is unique due to its dioxothiane ring, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications where other compounds may not be suitable.
Eigenschaften
CAS-Nummer |
1341622-76-1 |
|---|---|
Molekularformel |
C8H13NO5S |
Molekulargewicht |
235.26 g/mol |
IUPAC-Name |
3-acetamido-1,1-dioxothiane-3-carboxylic acid |
InChI |
InChI=1S/C8H13NO5S/c1-6(10)9-8(7(11)12)3-2-4-15(13,14)5-8/h2-5H2,1H3,(H,9,10)(H,11,12) |
InChI-Schlüssel |
KGAGPESSKKPIQM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1(CCCS(=O)(=O)C1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-{3-[methyl(phenyl)amino]propyl}-10H-phenothiazine-10-carboxamide](/img/structure/B13502426.png)




![4-{[(Tert-butoxy)carbonyl]amino}pent-2-ynoic acid](/img/structure/B13502457.png)


![4-[(3-Chloro-4-fluorophenyl)amino]quinazoline-6-carboxylic acid](/img/structure/B13502483.png)

![N-[2-amino-1-(naphthalen-2-yl)ethyl]-2,2-difluoro-2-(pyrazin-2-yl)acetamide dihydrochloride](/img/structure/B13502498.png)
